molecular formula C17H18N2O6S2 B12200223 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12200223
M. Wt: 410.5 g/mol
InChI Key: STEHHPYTTOTHLP-ZSOIEALJSA-N
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Description

This compound features a 1,3-thiazolidin-2,4-dione core substituted at the 5-position with a (Z)-3-methoxybenzylidene group. The thiazolidinone ring is linked via an acetamide bridge to a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The sulfone group in the tetrahydrothiophene ring enhances metabolic stability, while the methoxybenzylidene substituent likely influences electronic and steric interactions with biological targets . Such thiazolidinone derivatives are frequently explored for antimicrobial, anticancer, and anti-inflammatory activities due to their ability to modulate enzymes like protein tyrosine phosphatases or kinases .

Properties

Molecular Formula

C17H18N2O6S2

Molecular Weight

410.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C17H18N2O6S2/c1-25-13-4-2-3-11(7-13)8-14-16(21)19(17(22)26-14)9-15(20)18-12-5-6-27(23,24)10-12/h2-4,7-8,12H,5-6,9-10H2,1H3,(H,18,20)/b14-8-

InChI Key

STEHHPYTTOTHLP-ZSOIEALJSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3CCS(=O)(=O)C3

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps, including the formation of the dioxido tetrahydrothiophene ring and the methoxybenzylidene thiazolidinone moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biological assays to investigate its effects on various biological systems.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

The 3-methoxybenzylidene group distinguishes the target compound from analogs with alternative aryl substituents:

  • 3-Chlorobenzylidene (): The electron-withdrawing chloro group could enhance electrophilicity, altering reactivity in nucleophilic environments compared to the electron-donating methoxy group .
  • Unsubstituted Benzylidene (): Lack of substituents reduces steric hindrance, possibly improving membrane permeability but diminishing target specificity .

Table 1: Impact of Benzylidene Substituents

Compound Benzylidene Substituent Electronic Effect Potential Biological Impact
Target Compound 3-Methoxy Electron-donating Enhanced receptor binding
2-Methoxy analog () 2-Methoxy Steric hindrance Reduced planarity, lower affinity
3-Chloro analog () 3-Chloro Electron-withdrawing Increased electrophilicity
Benzylidene () None Neutral Improved permeability, lower specificity

Modifications in the Thiazolidinone Core

The target compound’s 2,4-dioxo-1,3-thiazolidin-3-yl core differs from analogs with alternative oxidation states or sulfur substitutions:

  • 2-Thioxo-4-oxo Thiazolidinone (): Replacement of one oxygen with sulfur (C=S) increases lipophilicity and may alter hydrogen-bonding interactions .

Table 2: Thiazolidinone Core Variations

Compound Core Structure Key Properties
Target Compound 2,4-Dioxo Polar, hydrogen-bond acceptor
2-Thioxo analogs () 2-Thioxo, 4-oxo Increased lipophilicity
Thiadiazole hybrids () Thiadiazole Enhanced π-π interactions

Acetamide N-Substituent Diversity

The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound contrasts with other N-substituents:

  • Imidazole-Propyl Chain (): The imidazole moiety may confer metal-binding capabilities, useful in enzymatic inhibition .
  • Chromenyloxy Groups (): Substitution with chromenyloxy groups (e.g., in ) adds aromaticity and UV activity, relevant for photodynamic therapies .

Table 3: Acetamide N-Substituent Comparison

Compound N-Substituent Functional Impact
Target Compound 1,1-Dioxidotetrahydrothiophen-3-yl Sulfone enhances stability
Thiadiazole analog () 5-Methyl-1,3,4-thiadiazole Heterocyclic bulk for kinase binding
Imidazole analog () 3-(1H-Imidazol-1-yl)propyl Metal-binding potential
Chromenyloxy analog () Chromenyloxy UV activity for photodynamic applications

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural attributes:

  • Molecular Formula : C15H16N2O4S2
  • Molecular Weight : 356.43 g/mol

This compound features a thiazolidinone core, which is known for various pharmacological effects, including antimicrobial and anticonvulsant activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as a nucleophile due to the presence of the amine group, allowing it to participate in various biochemical reactions. Its interactions with proteins and nucleic acids may lead to significant alterations in cellular functions.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit strong antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against several bacterial strains. A study reported minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µM for thiazolidinone derivatives against Staphylococcus epidermidis .

Anticonvulsant Activity

The compound's potential as an anticonvulsant agent has also been explored. Thiazolidinone derivatives have been synthesized and tested for their ability to inhibit seizures in animal models. The presence of specific substituents on the thiazolidinone ring has been correlated with increased anticonvulsant activity .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by various structural modifications. Key findings include:

  • Substituent Effects : The nature of substituents on the benzylidene fragment significantly impacts biological activity. For example, methoxy groups enhance antimicrobial potency compared to other substituents .
  • Ring Modifications : Alterations in the thiazolidinone ring structure can lead to varying degrees of biological activity. Compounds with more complex C5 moieties tend to show decreased activity .

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with specific modifications exhibited significant antibacterial properties against resistant strains of bacteria .
  • Anticonvulsant Properties : Another research effort focused on the anticonvulsant effects of thiazolidinone derivatives in mice models, showing promising results in seizure reduction .

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